Cas no 1908-87-8 (3-Methylthiazolidine-2-thione)
3-Methylthiazolidine-2-thione Chemical and Physical Properties
Names and Identifiers
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- 3-Methylthiazolidine-2-thione
- 3-methyl-1,3-thiazolidine-2-thione
- 3-METHYL-2-THIAZOLIDINETHIONE
- 1-methyl-imidazolidine-2-thione
- 2-Thiazolidinethione,3-methyl
- 3-Methylimidazolidine-2-thione
- 3-Methyl-thiazolidin-2-thion
- 3-methylthiazolidin-2-thione
- ACTOR-MTT
- MTT-80
- N-Methylthiazolidin-2-thione
- N-methylthiazolidine-2-thione
- N-Methylthiazoline-2-thione
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- MDL: MFCD00154793
- Inchi: 1S/C4H7NS2/c1-5-2-3-7-4(5)6/h2-3H2,1H3
- InChI Key: RGTLAJIDOSPEDH-UHFFFAOYSA-N
- SMILES: S1C(N(C)CC1)=S
Computed Properties
- Exact Mass: 133.00200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 91.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
Experimental Properties
- PSA: 60.63000
- LogP: 0.88780
3-Methylthiazolidine-2-thione Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methylthiazolidine-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189953-1g |
3-methyl-2-Thiazolidinethione |
1908-87-8 | 95% | 1g |
$408 | 2021-08-05 | |
| Chemenu | CM189953-1g |
3-methyl-2-Thiazolidinethione |
1908-87-8 | 95% | 1g |
$408 | 2023-03-06 | |
| abcr | AB510109-5 g |
3-Methylthiazolidine-2-thione, 98%; . |
1908-87-8 | 98% | 5g |
€85.90 | 2023-04-18 | |
| abcr | AB510109-25 g |
3-Methylthiazolidine-2-thione, 98%; . |
1908-87-8 | 98% | 25g |
€172.60 | 2023-04-18 | |
| abcr | AB510109-100 g |
3-Methylthiazolidine-2-thione, 98%; . |
1908-87-8 | 98% | 100g |
€375.60 | 2023-04-18 | |
| abcr | AB510109-250 g |
3-Methylthiazolidine-2-thione, 98%; . |
1908-87-8 | 98% | 250g |
€656.00 | 2023-04-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M909201-5g |
3-Methylthiazolidine-2-thione |
1908-87-8 | 95% | 5g |
7,110.00 | 2021-05-17 | |
| Alichem | A059005886-1g |
3-Methylthiazolidine-2-thione |
1908-87-8 | 95% | 1g |
$348.48 | 2023-09-25 | |
| eNovation Chemicals LLC | Y1239173-1g |
2-Thiazolidinethione, 3-methyl- |
1908-87-8 | 95% | 1g |
$170 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1239173-5g |
2-Thiazolidinethione, 3-methyl- |
1908-87-8 | 95% | 5g |
$360 | 2024-06-07 |
3-Methylthiazolidine-2-thione Suppliers
3-Methylthiazolidine-2-thione Related Literature
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1. 329. The reaction between carbon disulphide and some α-methylamino-nitrilesH. C. Carrington J. Chem. Soc. 1948 1619
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2. 168. Acetylene reactions. Part III. Reaction of aminobutynes with carbon disulphideJ. W. Batty,B. C. L. Weedon J. Chem. Soc. 1949 786
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3. Index of subjects, 1948
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4. Index of subjects, 1949
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A. D. Clark,P. Sykes J. Chem. Soc. C 1971 103
Additional information on 3-Methylthiazolidine-2-thione
3-Methylthiazolidine-2-thione: A Comprehensive Overview
The compound with CAS No. 1908-87-8, commonly known as 3-Methylthiazolidine-2-thione, is a significant molecule in the field of organic chemistry. This compound belongs to the class of thione derivatives, which have garnered considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of 3-Methylthiazolidine-2-thione consists of a thiazolidine ring system with a methyl group at the 3-position and a thione group at the 2-position, making it a versatile building block for various chemical transformations.
Recent studies have highlighted the potential of 3-Methylthiazolidine-2-thione as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antibiotics and antifungal agents. The thiazolidine ring system is particularly valuable due to its ability to undergo various functional group transformations, enabling the creation of complex molecular architectures. This has led to its widespread use in medicinal chemistry as a key intermediate in drug discovery programs.
In addition to its role in pharmaceuticals, 3-Methylthiazolidine-2-thione has found applications in agrochemicals, particularly as a component in herbicides and pesticides. Its ability to interact with biological systems through multiple mechanisms makes it an attractive candidate for developing environmentally friendly agricultural solutions. Recent advancements in green chemistry have further emphasized the importance of this compound in sustainable agricultural practices.
The synthesis of 3-Methylthiazolidine-2-thione involves a series of well-established organic reactions, including condensation reactions and cyclization processes. Researchers have optimized these methods to achieve higher yields and better purity levels, ensuring that the compound is readily available for large-scale applications. The development of novel synthetic routes has also been a focus area, with recent studies exploring the use of microwave-assisted synthesis and continuous-flow reactors to enhance efficiency.
From an environmental perspective, the ecological impact of 3-Methylthiazolidine-2-thione has been extensively studied. Regulatory bodies have established guidelines for its safe handling and disposal, ensuring that its use aligns with global sustainability goals. Moreover, ongoing research aims to develop biodegradable derivatives of this compound to minimize its environmental footprint.
In conclusion, 3-Methylthiazolidine-2-thione (CAS No. 1908-87-8) stands as a pivotal molecule in contemporary chemistry, offering immense potential across multiple industries. Its versatility as a building block for bioactive compounds, coupled with advancements in its synthesis and application, underscores its importance in both academic and industrial settings. As research continues to uncover new possibilities for this compound, it is poised to play an even greater role in shaping the future of chemical innovation.
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